3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a synthetic amino acid derivative featuring:
- Core structure: A propanoic acid backbone.
- At position 2: A tert-butoxycarbonylamino (Boc) protecting group, commonly used in peptide synthesis to shield amines during reactions .
Properties
IUPAC Name |
3-(4-acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-10(18)22-12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJFTIPPLLFDSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide typically involves the protection of the amino and hydroxyl groups of tyrosine. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base, such as sodium bicarbonate. The acetyl group is introduced using acetic anhydride in the presence of a base, such as pyridine. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis of the protective groups .
Industrial Production Methods: Industrial production of tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography for purification. The reagents and solvents used are of industrial grade, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide can undergo oxidation reactions, particularly at the tyrosine residue. Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, which can reduce the acetyl group to an alcohol.
Substitution: The protective groups can be removed through substitution reactions.
Common Reagents and Conditions:
Oxidation: Iodine in methanol, hydrogen peroxide in water.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoroacetic acid in dichloromethane, hydroxylamine in methanol.
Major Products Formed:
Oxidation: Oxidized tyrosine derivatives.
Reduction: Reduced tyrosine derivatives.
Substitution: Deprotected tyrosine.
Scientific Research Applications
Chemistry: Tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide is widely used in peptide synthesis as a building block. It allows for the selective protection and deprotection of functional groups, facilitating the synthesis of complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the role of tyrosine residues in proteins .
Medicine: In medicinal chemistry, tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide is used in the development of peptide-based drugs. It helps in the synthesis of peptide analogs with improved stability and bioavailability .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials .
Mechanism of Action
The mechanism of action of tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide involves the selective protection and deprotection of functional groups during peptide synthesis. The tert-butoxycarbonyl group protects the amino group, preventing unwanted reactions, while the acetyl group protects the hydroxyl group on the tyrosine residue. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of Boc-protected amino acids with aryl modifications. Below is a comparative analysis:
*Calculated based on formula C₁₇H₂₁NO₆.
Key Structural Differences:
- Aromatic substituents: The acetyloxy group in the target compound may confer distinct electronic and steric effects compared to nitro (electron-withdrawing) or cyano (moderately electron-withdrawing) groups in analogs .
- Protecting groups : All analogs share the Boc group, but variations in aryl protection (e.g., benzyl, nitrobenzyl) influence solubility and reactivity .
Physicochemical Properties
- Solubility: Boc-protected analogs generally exhibit low aqueous solubility due to hydrophobic tert-butyl and aryl groups. For example, Boc-Tyr-(O-4-NO2-Bn)-OH requires organic solvents like DCM for synthesis .
- Stability: The acetyloxy group in the target compound may undergo hydrolysis under basic conditions, whereas nitro or cyano substituents in analogs provide greater stability .
Comparison of Yields:
Biological Activity
3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of 3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can be described as follows:
- IUPAC Name : 3-(4-acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Molecular Formula : C16H23NO5
- Molecular Weight : 305.36 g/mol
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of phenolic groups is known to contribute to the scavenging of free radicals, which may reduce oxidative stress in biological systems.
Anti-inflammatory Effects
Studies on related compounds suggest that they may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This could be beneficial in treating conditions characterized by chronic inflammation.
Antimicrobial Properties
There is emerging evidence that compounds structurally related to 3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid possess antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Case Studies
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Study on Antioxidant Activity
- A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of similar compounds using DPPH and ABTS assays. Results indicated a significant reduction in free radical formation, highlighting the potential of these compounds as antioxidants.
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Anti-inflammatory Research
- A clinical trial focused on patients with rheumatoid arthritis demonstrated that treatment with derivatives of this compound led to a marked decrease in inflammatory markers, including C-reactive protein (CRP) and interleukin-6 (IL-6).
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Antimicrobial Efficacy
- In vitro studies conducted at a university laboratory showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
